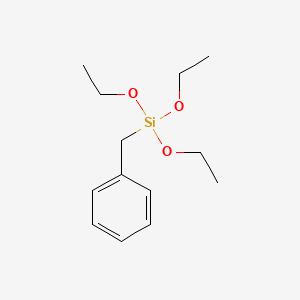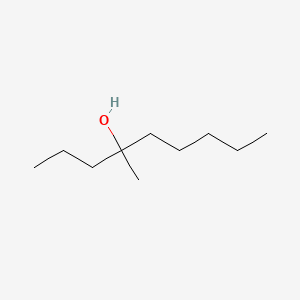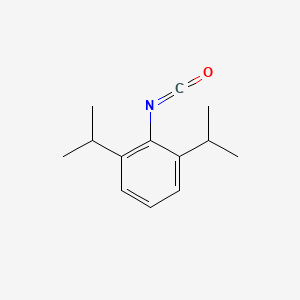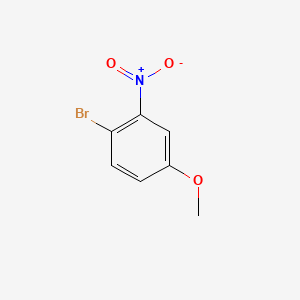
苯甲基三乙氧基硅烷
描述
Benzyltriethoxysilane is a chemical compound with the molecular formula C13H22O3Si . It has an average mass of 254.398 Da and a monoisotopic mass of 254.133820 Da .
Synthesis Analysis
Benzyltriethoxysilane can be synthesized through various methods . One such method involves the use of sodium triethylborohydride in an inert atmosphere at reflux conditions for 72 hours . The reaction is catalyzed by UiO-68-Co .Molecular Structure Analysis
The molecular structure of Benzyltriethoxysilane consists of 13 carbon atoms, 22 hydrogen atoms, 3 oxygen atoms, and 1 silicon atom . The InChI code for Benzyltriethoxysilane is 1S/C13H22O3Si/c1-4-14-17(15-5-2,16-6-3)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 .Physical And Chemical Properties Analysis
Benzyltriethoxysilane has a density of 1.0±0.1 g/cm3, a boiling point of 247.5±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 46.5±3.0 kJ/mol and a flash point of 102.9±26.2 °C . The index of refraction is 1.474 .科学研究应用
Organic Synthesis
Benzyltriethoxysilane is utilized in organic synthesis as a reagent for introducing benzyl-protected groups. This is particularly useful in the synthesis of complex organic molecules where protecting functional groups is necessary to prevent unwanted reactions. Its application in peptide synthesis is notable, where it helps in the protection of amino groups .
Material Science
In material science, Benzyltriethoxysilane finds its application in the modification of surface properties of materials. It is used to introduce organic functionalities on inorganic surfaces, which can alter the hydrophobicity, reactivity, and other surface characteristics of materials like glass or silicon .
Pharmaceutical Research
Benzyltriethoxysilane plays a role in pharmaceutical research where it may be used in the modification of drug molecules. It can act as a linker molecule in drug conjugates or in the design of drug delivery systems that require a silane functionality for further modification or attachment to a target molecule .
Surface Modification
This compound is instrumental in surface modification techniques, especially in biomedical applications. It can be used to modify the cell-biomaterial interfaces, enhancing the performance of biochips and medical implants by improving biocompatibility and reducing foreign-body responses .
Nanotechnology
Benzyltriethoxysilane’s ability to modify surfaces at the molecular level makes it valuable in nanotechnology. It can be used to create functionalized surfaces that interact with nanoparticles or to construct nanoscale devices that require precise surface characteristics .
Polymer Chemistry
In polymer chemistry, Benzyltriethoxysilane is used to introduce silane groups into polymers. This can improve the material properties of polymers, such as thermal stability, mechanical strength, and chemical resistance. It is also used in the cross-linking of polymers to enhance their structural integrity .
安全和危害
属性
IUPAC Name |
benzyl(triethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3Si/c1-4-14-17(15-5-2,16-6-3)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLASELWOOUNGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC1=CC=CC=C1)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062512 | |
| Record name | Benzyltriethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyltriethoxysilane | |
CAS RN |
2549-99-7 | |
| Record name | Benzyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2549-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, ((triethoxysilyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, [(triethoxysilyl)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyltriethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyltriethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Benzyltriethoxysilane contribute to the creation of functionalized Periodic Mesoporous Organosilicas (PMOs)?
A1: Benzyltriethoxysilane acts as a co-condensation agent alongside bis(triethoxysilyl)ethane (BTSE) in the synthesis of PMOs. This co-condensation allows for the direct incorporation of functional groups into the PMO structure. After the surfactant removal, the resulting PMOs possess pendent benzyl groups, introducing specific functionalities to the material. []
Q2: Can you elaborate on the transient species observed during the photolysis of Benzyltriethoxysilane and its significance?
A2: Nanosecond laser flash photolysis studies of Benzyltriethoxysilane reveal a transient absorption band around 330 nm in cyclohexane. This band, exhibiting first-order decay kinetics, is attributed to a specific species of Benzyltriethoxysilane with a high-coordination silicon atom. This suggests a potential reactive intermediate formed during photolysis. Computational methods like TD-DFT and SAC-CI have been employed to elucidate the molecular structure of this transient species. []
Q3: How does the hydrophobicity of ORMOSIL films impact the protection of porous silicon (pSi)?
A3: Research indicates that ORMOSIL films created with more hydrophobic precursors, like n-octyltriethoxysilane and n-hexyltriethoxysilane, offer superior protection to pSi surfaces, especially under harsh conditions (e.g., exposure to NaOH). These hydrophobic films hinder the penetration of NaOH, thus preserving the pSi structure and its photoluminescence properties. Conversely, hydrophilic ORMOSIL films provide less effective protection. []
Q4: What analytical techniques are employed to characterize Benzyltriethoxysilane-modified materials?
A5: Characterization of Benzyltriethoxysilane-modified materials typically involves techniques like nitrogen gas adsorption, powder X-ray diffraction (XRD), diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS), elemental analysis (EA), and high-resolution thermogravimetric analysis (TGA). These methods provide insights into the material's porous structure, crystallinity, functional group incorporation, elemental composition, and thermal stability. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-](/img/structure/B1265800.png)








